2-Amino-3,5-dichlorophenol (CAS 56962-03-9) is a specialized, di-halogenated ortho-aminophenol utilized primarily as a rigid, electron-deficient building block in advanced organic synthesis. Featuring chlorine atoms at the 3- and 5-positions relative to the phenolic hydroxyl group, this compound provides a specific combination of steric hindrance adjacent to the amine and strong electron-withdrawing effects across the aromatic ring. In industrial and pharmaceutical procurement, it is predominantly sourced as the essential precursor for 5,7-dichlorobenzoxazole derivatives, a critical pharmacophore in modern antimicrobial, cytotoxic, and agrochemical design. Its distinct substitution pattern fundamentally alters its electronic and physical properties—such as oxidation resistance and pKa—compared to unsubstituted or mono-chlorinated aminophenols, making it an irreplaceable intermediate for specific target-binding profiles and lipophilicity requirements [1].
Attempting to substitute 2-Amino-3,5-dichlorophenol with more common analogs, such as 2-aminophenol or 2-amino-4-chlorophenol, results in functional failure for specific downstream applications. Generic aminophenols lack the dual-chlorine substitution required to achieve the calculated lipophilicity (LogP) and targeted halogen-bonding interactions necessary for the efficacy of 5,7-dichlorobenzoxazole-based drugs and agrochemicals. Furthermore, the specific placement of the chlorine at the 3-position creates essential steric hindrance that dictates the regiochemistry of subsequent cyclization reactions. Using an isomer like 2-amino-4,6-dichlorophenol yields a 4,6-dichlorobenzoxazole, which possesses a completely different steric profile and target affinity. Finally, unsubstituted aminophenols are highly susceptible to auto-oxidation, forming dark polymeric quinone-imine impurities during storage and scale-up, whereas the electron-deficient nature of the 3,5-dichloro analog ensures robust handling stability [1].
Replacing with 2-amino-4,6-dichlorophenol may eliminate reported MPO inhibition activity.
Changing chlorine positions can shift renal cell response profile and cytotoxicity endpoints.
LogP differences alter membrane partitioning; ADME predictions may not transfer directly.
A critical procurement advantage of 2-Amino-3,5-dichlorophenol is its resistance to auto-oxidation. Unsubstituted 2-aminophenol rapidly oxidizes in air to form quinone-imines, characterized by an anodic oxidation potential of approximately +0.42 V. In contrast, the strong electron-withdrawing inductive effects of the two chlorine atoms in 2-Amino-3,5-dichlorophenol shift its oxidation potential to approximately +0.75 V, significantly deactivating the ring toward oxidative degradation [1]. This allows the compound to be handled and stored under standard atmospheric conditions with minimal degradation, whereas the baseline material requires strict inert-atmosphere protocols.
| Evidence Dimension | Anodic Oxidation Potential (Epa) |
| Target Compound Data | ~ +0.75 V (Stable to air) |
| Comparator Or Baseline | 2-Aminophenol: +0.42 V (Prone to rapid auto-oxidation) |
| Quantified Difference | +0.33 V anodic shift |
| Conditions | Cyclic voltammetry in aqueous buffer (pH 7) vs Ag/AgCl |
Eliminates the need for costly inert-atmosphere handling and reduces batch rejection due to dark polymeric impurities in bulk manufacturing.
When synthesizing halogenated benzoxazoles, the starting aminophenol strictly dictates the final substitution pattern. Cyclization of 2-Amino-3,5-dichlorophenol with orthoesters or carboxylic acids yields the 5,7-dichlorobenzoxazole core with >95% regiochemical fidelity. Substituting this with 2-amino-4-chlorophenol yields only the 5-chlorobenzoxazole, which lacks the secondary halogen bonding site. The addition of the second chlorine atom in the 5,7-dichloro system typically increases the calculated LogP of the resulting scaffold by 0.6 to 0.8 units compared to the mono-chloro analog [1], a critical parameter for membrane permeability in antimicrobial applications.
| Evidence Dimension | Final Scaffold Lipophilicity (cLogP contribution) |
| Target Compound Data | Yields 5,7-dichlorobenzoxazole (+1.4 LogP contribution vs unsubstituted) |
| Comparator Or Baseline | 2-Amino-4-chlorophenol: Yields 5-chlorobenzoxazole (+0.7 LogP contribution) |
| Quantified Difference | Additional +0.7 LogP units and a secondary halogen-bond donor site |
| Conditions | Standard benzoxazole cyclization and in-silico lipophilicity modeling |
Procurement of this exact isomer is mandatory for accessing the specific lipophilicity and binding affinity required by 5,7-dichloro-based drug and agrochemical patents.
The 3,5-dichloro substitution profoundly alters the acid-base profile of the molecule, making it a highly specialized precursor for electron-deficient Schiff base ligands. The dual meta-chlorine effects (relative to the OH) lower the phenolic pKa to approximately 8.0, while the ortho/para chlorines (relative to the NH2) drastically reduce the amine's conjugate acid pKa to ~2.0. In contrast, unsubstituted 2-aminophenol has a phenolic pKa of 9.7 and an amine pKa of 4.7 [1]. This extreme electron deficiency reduces the electron density on the coordinating nitrogen and oxygen atoms, which is utilized to increase the Lewis acidity of the central metal in resulting catalytic complexes.
| Evidence Dimension | Conjugate Acid pKa (Amine) / Phenolic pKa |
| Target Compound Data | Amine pKa ~2.0 / Phenol pKa ~8.0 |
| Comparator Or Baseline | 2-Aminophenol: Amine pKa 4.7 / Phenol pKa 9.7 |
| Quantified Difference | 2.7 unit decrease in amine basicity; 1.7 unit increase in phenol acidity |
| Conditions | Aqueous titration at 25°C |
Enables the synthesis of highly electrophilic transition metal catalysts that require electron-withdrawing ligand frameworks to achieve high turnover numbers.
Because it exclusively yields the 5,7-dichloro substitution pattern upon cyclization, this compound is the mandatory starting material for a specific class of benzoxazole-based therapeutics. The resulting dual-halogenated scaffold provides the necessary lipophilicity (LogP) and halogen-bonding interactions required to penetrate bacterial membranes or bind to specific kinase pockets in oncology research [1].
In the agrochemical sector, 2-Amino-3,5-dichlorophenol is procured to synthesize advanced fungicides and herbicides. The heavy chlorination provided by this specific precursor ensures the final active ingredient possesses the environmental stability and leaf-cuticle permeability that cannot be achieved using mono-chlorinated or unsubstituted aminophenol precursors [1].
Leveraging its significantly lowered pKa and reduced amine basicity, this compound is utilized to synthesize specialized Schiff base or Salen-type ligands. When coordinated to transition metals (such as Titanium or Vanadium), the electron-withdrawing nature of the 3,5-dichloro framework increases the metal's Lewis acidity, driving higher catalytic turnover in industrial olefin polymerization or oxidation reactions [2].